molecular formula C20H19ClN2O3S B4138181 N-(4-chlorophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide

N-(4-chlorophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide

Cat. No. B4138181
M. Wt: 402.9 g/mol
InChI Key: ZCRWDHDLPVCWOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

N-(4-chlorophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide inhibits NF-κB activity by binding to the kinase IKKβ, which is a key regulator of NF-κB signaling. By inhibiting IKKβ activity, N-(4-chlorophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide prevents the phosphorylation and activation of the NF-κB transcription factor, leading to reduced expression of pro-inflammatory genes and increased expression of anti-inflammatory genes. N-(4-chlorophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has also been shown to inhibit the activity of other kinases, including JNK and p38, which are involved in inflammation and cell survival pathways.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has been shown to have a range of biochemical and physiological effects in various disease models. Inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, are characterized by excessive inflammation and tissue damage. N-(4-chlorophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has been shown to reduce inflammation and promote tissue repair in these models by inhibiting NF-κB activity. In neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, N-(4-chlorophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has been shown to protect neurons from oxidative stress and inflammation, leading to improved cognitive function and motor performance. In cancer, N-(4-chlorophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has been shown to inhibit tumor growth and metastasis by inducing apoptosis and inhibiting angiogenesis.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has several advantages for use in lab experiments. The compound is highly specific for IKKβ and has been extensively characterized for its pharmacological properties. N-(4-chlorophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide is also available in multi-gram quantities, allowing for large-scale studies. However, there are also some limitations to the use of N-(4-chlorophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide in lab experiments. The compound has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in certain models. In addition, N-(4-chlorophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.

Future Directions

There are several future directions for the study of N-(4-chlorophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. N-(4-chlorophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has shown promising results in preclinical studies for these indications, and further studies are needed to determine its safety and efficacy in humans. Another potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(4-chlorophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has been shown to protect neurons from oxidative stress and inflammation, and further studies are needed to determine its potential as a neuroprotective agent. Finally, N-(4-chlorophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide may have potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Further studies are needed to determine the optimal dosing, safety, and efficacy of N-(4-chlorophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide in cancer models.

Scientific Research Applications

N-(4-chlorophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, N-(4-chlorophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has shown promising results as an anti-inflammatory agent, a neuroprotective agent, and an anticancer agent. The compound has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in regulating inflammation, immune responses, and cell survival. By inhibiting NF-κB activity, N-(4-chlorophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has been shown to reduce inflammation and promote cell survival in various disease models.

properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S/c1-2-13-5-3-4-6-16(13)23-19(25)11-17(20(23)26)27-12-18(24)22-15-9-7-14(21)8-10-15/h3-10,17H,2,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRWDHDLPVCWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)CC(C2=O)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-chlorophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-chlorophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-chlorophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide
Reactant of Route 5
N-(4-chlorophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-chlorophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.